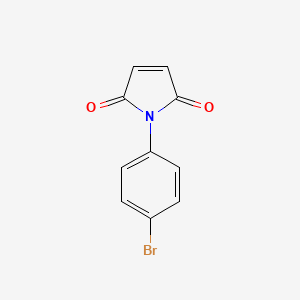

N-(4-Bromophenyl)maleimide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(4-bromophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECSFBYOMHWJQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C=CC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158373 | |

| Record name | N-(4-Bromophenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13380-67-1 | |

| Record name | N-(4-Bromophenyl)maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013380671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Bromophenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Bromophenyl)maleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Bromophenyl)maleimide: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Bromophenyl)maleimide is a versatile bifunctional molecule that serves as a crucial building block and reagent in organic synthesis and bioconjugation. Its chemical structure, featuring a reactive maleimide ring and a substituted phenyl group, allows for a range of chemical modifications and applications, particularly in the fields of drug development, proteomics, and materials science. The maleimide moiety is a highly efficient Michael acceptor, reacting selectively with thiols under mild conditions, making it an ideal tool for covalently linking molecules to cysteine-containing peptides and proteins. The bromophenyl group offers a site for further functionalization through cross-coupling reactions, enhancing its utility as a versatile chemical linker. This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of this compound.

Chemical Structure and Identifiers

The chemical structure of this compound consists of a maleimide ring attached to a 4-bromophenyl group via a nitrogen atom.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(4-bromophenyl)-1H-pyrrole-2,5-dione[1] |

| Synonyms | N-(p-Bromophenyl)maleimide, 1-(4-Bromophenyl)maleimide |

| CAS Number | 13380-67-1[1][2] |

| Molecular Formula | C₁₀H₆BrNO₂[1][2] |

| Molecular Weight | 252.06 g/mol [1][2] |

| InChI | InChI=1S/C10H6BrNO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-6H[1] |

| InChIKey | FECSFBYOMHWJQG-UHFFFAOYSA-N[1] |

| SMILES | C1=CC(=CC=C1N2C(=O)C=CC2=O)Br[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Physical State | Pale yellow crystalline powder | [3][4] |

| Melting Point | 125-130 °C | [2] |

| Boiling Point | 368.2 ± 25.0 °C (Predicted) | [5] |

| Density | 1.721 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | -1.67 ± 0.20 (Predicted) | [5] |

| Solubility | Soluble in 80% aqueous DMSO. General N-aryl maleimides are soluble in organic solvents like ether. | [4][6] |

| Storage Conditions | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Protect from light. |

Spectral Data

Detailed spectral analysis is essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃):

-

δ 7.59 (d, J = 7.6 Hz, 2H, Ar-H): These two protons are on the aromatic ring, ortho to the bromine atom.

-

δ 7.26 (d, J = 6.3 Hz, 2H, Ar-H): These two protons are on the aromatic ring, meta to the bromine atom.

-

δ 6.85 (s, 2H, HC=CH): These two equivalent protons are on the maleimide ring.

¹³C NMR (125 MHz, CDCl₃):

-

δ 169.0 (C=O): Carbonyl carbons of the maleimide ring.

-

δ 134.3 (C=C): Olefinic carbons of the maleimide ring.

-

δ 132.3 (Ar-C): Aromatic carbons.

-

δ 130.4 (Ar-C): Aromatic carbons.

-

δ 127.3 (Ar-C): Aromatic carbons.

-

δ 121.6 (Ar-C-Br): Aromatic carbon attached to the bromine atom.

Mass Spectrometry (MS)

The mass spectrum of this compound shows a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes).

-

Molecular Ion (M⁺): m/z 251 and 253[1]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key peaks for this compound include:

-

~1710 cm⁻¹: Strong absorption corresponding to the symmetric and asymmetric C=O stretching of the imide group.

-

~1490 cm⁻¹: C=C stretching of the aromatic ring.

-

~830 cm⁻¹: C-H out-of-plane bending, indicative of para-disubstitution on the benzene ring.

Reactivity and Applications

The primary reactivity of this compound is centered around the electrophilic double bond of the maleimide ring, which readily undergoes Michael addition with nucleophiles, particularly thiols.[7][8] This high reactivity and selectivity form the basis of its widespread use in bioconjugation.

Michael Addition with Thiols

The reaction of this compound with a thiol-containing molecule, such as a cysteine residue in a protein, proceeds via a Michael addition mechanism to form a stable thioether bond. This reaction is highly efficient and occurs under mild conditions (pH 6.5-7.5), making it ideal for modifying biological molecules.[7][9]

Caption: Michael addition of a thiol to this compound.

Applications in Drug Development and Proteomics

The selective reactivity of the maleimide group with thiols makes this compound a valuable tool in drug development and proteomics.

-

Antibody-Drug Conjugates (ADCs): this compound and its derivatives are used as linkers to attach cytotoxic drugs to monoclonal antibodies. The antibody directs the drug to cancer cells, where the drug is released, minimizing off-target toxicity.[9] The maleimide end of the linker reacts with cysteine residues on the antibody.

Caption: Role of this compound as a linker in ADCs.

-

Proteomics and Chemical Biology: Maleimide-based probes, including those derived from this compound, are used to identify and quantify reactive cysteine residues in proteins. This is crucial for understanding protein function, regulation, and the effects of oxidative stress.[5]

-

Polymer and Materials Science: The maleimide group can participate in polymerization reactions and can be used to cross-link polymers, leading to the formation of hydrogels and other materials with tailored properties.[10][11][12][13][14]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from maleic anhydride and 4-bromoaniline. The first step is the formation of the corresponding maleanilic acid, followed by cyclodehydration.

Step 1: Synthesis of N-(4-Bromophenyl)maleamic acid

-

Dissolve maleic anhydride (1 equivalent) in a suitable solvent such as diethyl ether or acetic acid at room temperature.[7][15]

-

Slowly add a solution of 4-bromoaniline (1 equivalent) in the same solvent to the maleic anhydride solution with stirring.

-

A precipitate of N-(4-bromophenyl)maleamic acid will form. Stir the reaction mixture for 1-2 hours at room temperature.

-

Collect the precipitate by vacuum filtration and wash with cold solvent. The product is typically used in the next step without further purification.

Step 2: Cyclodehydration to this compound

-

Suspend the N-(4-bromophenyl)maleamic acid in acetic anhydride containing a catalytic amount of sodium acetate.[6][15][16]

-

Heat the mixture with stirring (e.g., on a steam bath or at a specified temperature, such as 130°C for 5.5 hours) to effect cyclodehydration.[7]

-

After the reaction is complete, cool the mixture and pour it into ice-water to precipitate the this compound.

-

Collect the crude product by vacuum filtration and wash thoroughly with water.

Purification by Recrystallization

The crude this compound can be purified by recrystallization from a suitable solvent, such as a mixture of hexane and ethyl acetate.[17]

-

Dissolve the crude product in a minimum amount of hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

This compound is a valuable and versatile reagent with significant applications in chemical biology, drug development, and materials science. Its well-defined reactivity, particularly the selective Michael addition with thiols, makes it an indispensable tool for the covalent modification of biomolecules. This guide provides a comprehensive overview of its chemical properties, structure, and key experimental protocols to assist researchers in its effective utilization. As the demand for targeted therapeutics and advanced biomaterials continues to grow, the importance of reagents like this compound in enabling these innovations is set to increase.

References

- 1. This compound | C10H6BrNO2 | CID 123301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 13380-67-1 [sigmaaldrich.com]

- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. oaji.net [oaji.net]

- 5. This compound CAS#: 13380-67-1 [amp.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. bachem.com [bachem.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. mdpi.com [mdpi.com]

- 11. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Cross-linking in Hydrogels - A Review [article.sapub.org]

- 14. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in situ delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. books.rsc.org [books.rsc.org]

- 17. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis and Characterization of N-(4-Bromophenyl)maleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(4-Bromophenyl)maleimide, a valuable reagent in bioconjugation and drug development. This document details the experimental protocols for its preparation and purification, alongside a thorough analysis of its physicochemical properties through various spectroscopic and analytical techniques.

Core Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆BrNO₂ | [1] |

| Molecular Weight | 252.06 g/mol | [2] |

| Melting Point | 125-130 °C | [2] |

| Appearance | Pale yellow crystals/powder | [3] |

| Yield | ~74% | [3] |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 7.59 (d, 2H, J=7.6 Hz), 7.26 (d, 2H, J=6.3 Hz), 6.85 (s, 2H) | [3] |

| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 169.0, 134.3, 132.3, 130.4, 127.3, 121.6 | [3] |

| GC-MS m/z (rel. int.) | 252 (M+, 100), 207 (10), 183 (16), 116 (22), 90 (16), 54 (20) | [3] |

Experimental Protocols

Synthesis of this compound

This protocol describes a common and effective method for the synthesis of this compound from maleic anhydride and 4-bromoaniline.

Materials:

-

Maleic anhydride

-

4-Bromoaniline

-

Acetic acid

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve maleic anhydride (1.0 eq) and 4-bromoaniline (1.0 eq) in acetic acid.

-

Heat the reaction mixture to 130 °C and stir for 5.5 hours.[4]

-

Allow the mixture to cool to room temperature.

-

The resulting solution containing the N-(4-bromophenyl)maleamic acid intermediate is then subjected to cyclization. While the reference protocol implies direct extraction, a common procedure involves the addition of a dehydrating agent like acetic anhydride with a catalyst such as sodium acetate, followed by heating to effect cyclodehydration to the maleimide.

-

After cyclization, the reaction mixture is cooled and the crude product is extracted with ethyl acetate (3 x 50 mL).[4]

-

The organic extracts are combined, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by either recrystallization or flash chromatography.

Recrystallization:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed.

-

Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

-

Collect the crystals by vacuum filtration, wash with cold hexane, and dry in a vacuum oven.

Flash Chromatography:

-

The crude product can be purified by flash chromatography on silica gel.[3]

-

A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 6:1 v/v).[3]

-

Fractions containing the pure product are identified by thin-layer chromatography, combined, and the solvent is evaporated to yield pure this compound as yellow crystals.[3]

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis process of this compound.

Caption: Synthesis workflow for this compound.

Mechanism of Bioconjugation

This compound is widely used for bioconjugation, particularly for linking molecules to proteins. The maleimide group reacts specifically with thiol groups (present in cysteine residues) via a Michael addition reaction.

Caption: General mechanism of maleimide-thiol bioconjugation.

References

An In-depth Technical Guide to N-(4-Bromophenyl)maleimide (CAS: 13380-67-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Bromophenyl)maleimide (N-BPM) is a bifunctional organic compound that has garnered significant interest in chemical biology and drug discovery. Its chemical structure, featuring a reactive maleimide moiety and a bromophenyl group amenable to cross-coupling reactions, makes it a versatile tool for a range of applications. This guide provides a comprehensive overview of N-BPM, including its physicochemical properties, synthesis and purification methods, key chemical reactions, and its applications in bioconjugation and as a potential therapeutic agent. Detailed experimental protocols and quantitative data are presented to facilitate its use in a research and development setting.

Core Properties and Specifications

This compound is a solid at room temperature, typically appearing as a pale yellow powder.[1][2] Its core properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 13380-67-1 | [3][4] |

| Molecular Formula | C₁₀H₆BrNO₂ | [3][4] |

| Molecular Weight | 252.06 g/mol | [3][4] |

| IUPAC Name | 1-(4-bromophenyl)pyrrole-2,5-dione | [3] |

| Synonyms | N-BPM, 1-(p-Bromophenyl)maleimide | [3] |

| Melting Point | 125-130 °C | [5] |

| Appearance | Pale yellow to amber powder | [6] |

| Solubility | Soluble in organic solvents like DMSO and DMF. | [7] |

Synthesis and Purification

Synthesis of this compound

A common method for the synthesis of N-substituted maleimides involves a two-step one-pot procedure starting from the corresponding aniline and maleic anhydride.

Reaction Scheme:

Experimental Protocol: Synthesis of this compound

-

Step 1: Formation of N-(4-Bromophenyl)maleamic acid

-

Dissolve maleic anhydride (1.0 equivalent) in a suitable solvent such as anhydrous diethyl ether or N,N-dimethylformamide (DMF) in a round-bottom flask equipped with a stirrer.

-

Slowly add a solution of 4-bromoaniline (1.0 equivalent) in the same solvent to the maleic anhydride solution at room temperature.

-

Stir the reaction mixture for 2-3 hours. The intermediate, N-(4-bromophenyl)maleamic acid, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold solvent to remove any unreacted starting materials.

-

-

Step 2: Cyclization to this compound

-

To the crude N-(4-bromophenyl)maleamic acid, add acetic anhydride (excess) and a catalytic amount of anhydrous sodium acetate.

-

Heat the mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into ice-water to precipitate the crude this compound.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Purification

The crude N-BPM can be purified by recrystallization or column chromatography.

Experimental Protocol: Purification by Recrystallization [8]

-

Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol or an ethanol/water mixture.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental Protocol: Purification by Column Chromatography [9]

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Load the solution onto a silica gel column.

-

Elute the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate, gradually increasing the polarity.

-

Collect the fractions containing the pure product (monitored by TLC).

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Chemical Reactivity and Applications

N-BPM's utility stems from its two reactive sites: the electrophilic maleimide ring and the bromophenyl group.

Thiol-Michael Addition: Bioconjugation and Covalent Inhibition

The maleimide group is a highly efficient Michael acceptor, reacting specifically with nucleophilic thiol groups (e.g., from cysteine residues in proteins) under physiological conditions (pH 6.5-7.5) to form a stable thioether bond.[10] This reaction is a cornerstone of bioconjugation chemistry.

Applications in Drug Development and Chemical Biology:

-

Targeted Covalent Inhibitors: The ability of the maleimide moiety to form a covalent bond with cysteine residues is exploited in the design of targeted covalent inhibitors for enzymes where a non-catalytic cysteine is present near the active site.[5] This can lead to increased potency and prolonged duration of action.

-

Chemical Proteomics: N-BPM and its derivatives can be used as chemical probes to identify and quantify reactive cysteine residues in the proteome, providing insights into protein function and redox signaling.[2][11]

-

Bioconjugation: N-BPM can be used to attach labels (e.g., fluorescent dyes, biotin) or other molecules to proteins and peptides for various applications, including immunoassays and protein trafficking studies.

Experimental Protocol: Labeling of a Cysteine-Containing Peptide

-

Dissolve the cysteine-containing peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS) at pH 7.0-7.5.

-

Prepare a stock solution of this compound in an organic solvent such as DMSO.

-

Add a 10- to 20-fold molar excess of the N-BPM solution to the peptide solution with gentle mixing.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

-

The reaction can be quenched by adding a small molecule thiol like β-mercaptoethanol or dithiothreitol (DTT).

-

Purify the labeled peptide using size-exclusion chromatography or reverse-phase HPLC.

Suzuki-Miyaura Cross-Coupling: Synthesis of Derivatives

The bromine atom on the phenyl ring of N-BPM can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various boronic acids. This allows for the synthesis of a diverse library of N-aryl-substituted maleimides with different functionalities, which can be screened for various biological activities.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

In a reaction vessel, combine this compound (1.0 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).

-

Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Biological Activity and Applications in Drug Discovery

While N-BPM itself is primarily used as a research tool and building block, its derivatives have shown promise in various therapeutic areas. The maleimide scaffold is present in several approved and investigational drugs.

Cytotoxicity and Apoptosis Induction

Derivatives of N-BPM have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis.

Experimental Protocol: MTT Cytotoxicity Assay [12][13]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound or its derivatives in cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay [13][14][15]

-

Cell Treatment: Treat cells with N-BPM or its derivatives at the desired concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Enzyme Inhibition

The electrophilic nature of the maleimide ring makes N-BPM and its analogs potential covalent inhibitors of enzymes that possess a reactive cysteine residue in or near their active site. This is a particularly attractive strategy for targeting enzymes that have proven difficult to inhibit with traditional reversible inhibitors.

Potential Enzyme Targets:

-

Kinases: Several kinases have cysteine residues in their ATP-binding pocket that can be targeted by covalent inhibitors.

-

Deubiquitinating Enzymes (DUBs): Many DUBs are cysteine proteases and are attractive targets in cancer and other diseases.[2][16]

-

E3 Ubiquitin Ligases: Some E3 ligases also rely on cysteine residues for their catalytic activity.[3]

Workflow for Identifying Enzyme Inhibition:

Spectral Data

The following table summarizes the characteristic spectral data for this compound.

| Technique | Key Features | Reference(s) |

| ¹H NMR | Signals corresponding to the aromatic protons of the bromophenyl ring and the vinyl protons of the maleimide ring. | [9] |

| ¹³C NMR | Resonances for the carbonyl carbons of the maleimide, the vinyl carbons, and the carbons of the aromatic ring. | [9] |

| IR Spectroscopy | Characteristic peaks for the C=O stretching of the imide group and C=C stretching of the maleimide ring. | [3] |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound. | [3] |

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile reagent for researchers in chemistry, biology, and drug discovery. Its dual reactivity allows for both the covalent modification of biomolecules and the synthesis of diverse compound libraries. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, along with detailed experimental protocols to facilitate its effective use in the laboratory. As the field of covalent drug discovery and chemical biology continues to expand, the utility of N-BPM and its derivatives is likely to grow, offering new opportunities for therapeutic intervention and for probing complex biological systems.

References

- 1. korambiotech.com [korambiotech.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C10H6BrNO2 | CID 123301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. fenyolab.org [fenyolab.org]

- 11. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. biologi.ub.ac.id [biologi.ub.ac.id]

- 15. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 16. This compound [webbook.nist.gov]

Solubility of N-(4-Bromophenyl)maleimide in DMSO and DMF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property that influences its utility in various applications, from chemical reactions to biological assays. Factors such as the chemical structure of the solute and the solvent, temperature, and pressure all play a role in determining the extent to which a substance will dissolve. For maleimide derivatives like N-(4-Bromophenyl)maleimide, polar aprotic solvents such as DMSO and DMF are often employed to create stock solutions, particularly when aqueous solubility is limited.[1]

Qualitative Solubility Data

Based on general knowledge of maleimide compounds, this compound is expected to exhibit good solubility in both DMSO and DMF. These solvents are capable of dissolving a wide array of organic molecules, including many polymers and other challenging compounds.[2]

| Solvent | Chemical Structure | Expected Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Good |

| Dimethylformamide (DMF) | (CH₃)₂NCH | Good |

Experimental Protocol for Quantitative Solubility Determination

To ascertain the precise solubility of this compound in DMSO and DMF, the following "excess solid" experimental protocol can be employed. This method involves adding an excess of the solute to the solvent and allowing the system to reach equilibrium before measuring the concentration of the dissolved compound.

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Anhydrous DMF

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials for each solvent (DMSO and DMF). The excess is to ensure that a saturated solution is achieved.

-

Add a precise volume of the respective solvent (e.g., 1 mL) to each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial, ensuring no solid particles are transferred.

-

Dilute the supernatant with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC).

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the respective solvent.

-

Calculate the concentration of the saturated solution by applying the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.

-

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the quantitative solubility of this compound.

References

An In-depth Technical Guide on the Reactivity of N-(4-Bromophenyl)maleimide with Cysteine Thiols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Bromophenyl)maleimide is an electrophilic compound widely utilized in bioconjugation, chemical biology, and drug discovery. Its core utility lies in its specific and efficient reactivity towards the thiol (sulfhydryl) group of cysteine residues within peptides and proteins. This reaction, a Michael-type addition, results in the formation of a stable covalent thioether bond, enabling a wide range of applications from protein labeling and tracking to the development of targeted covalent inhibitors.[1][2]

This guide provides a comprehensive technical overview of the reactivity of this compound with cysteine thiols. It covers the core reaction mechanism, quantitative kinetic data, detailed experimental protocols for studying and utilizing this reaction, and its application in the context of cellular signaling.

Core Reaction Mechanism and Influencing Factors

The fundamental reaction between this compound and a cysteine thiol is a Michael addition. In this reaction, the nucleophilic thiolate anion (Cys-S⁻) of a cysteine residue attacks one of the carbon atoms of the electron-deficient alkene in the maleimide ring. This process is highly efficient and selective for thiols under controlled conditions, forming a stable thiosuccinimide linkage.[1][3]

Several factors critically influence the rate and specificity of this reaction:

-

pH: The reaction pH is the most critical parameter. The optimal pH range is between 6.5 and 7.5.[1][4] Below pH 6.5, the thiol group is predominantly protonated (Cys-SH), reducing its nucleophilicity and significantly slowing the reaction rate.[1] Above pH 7.5, the maleimide ring becomes susceptible to hydrolysis, rendering it inactive.[1][5] Furthermore, at higher pH, competing reactions with other nucleophilic residues, such as the ε-amino group of lysine, can occur, reducing the selectivity of the conjugation.[1]

-

Temperature and Time: The reaction rate is temperature-dependent. Reactions are typically performed at room temperature (20-25°C) for 30 minutes to 2 hours or at 4°C overnight (8-16 hours).[1] The lower temperature is often preferred for sensitive proteins to minimize degradation.[1]

-

Solvents: this compound is typically dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous reaction buffer containing the protein or peptide.[5]

-

Reversibility and Side Reactions: While the thioether bond is generally stable, it can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the cellular environment.[6][7] Additionally, when the cysteine is at the N-terminus of a peptide, the resulting succinimide can undergo an intramolecular rearrangement to form a thiazine derivative, which can complicate analysis.[8]

Quantitative Analysis of Reactivity

The reactivity of maleimides with thiols can be quantified by determining the second-order rate constant (k₂). While specific kinetic data for this compound is not abundant in the provided search results, data for structurally similar N-aryl and N-alkyl maleimides provide a strong basis for understanding its reactivity. The rate of reaction is also highly dependent on the pKa of the specific cysteine thiol.[7]

| Maleimide Derivative | Thiol Compound | pH | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |

| N-ethylmaleimide (NEM) | L-cysteine | 7.4 | ~10³ - 10⁴ | Reaction is often complete in under 2 minutes.[9] |

| N-phenylmaleimide (NPM) | 4-mercaptophenylacetic acid (pKa 6.6) | 7.4 | Not specified, but leads to rapid thiol exchange. | The N-phenyl group's resonance effect contributes to faster thiol exchange kinetics compared to N-alkyl maleimides.[7] |

Table 1: Representative Kinetic Data for Maleimide-Thiol Reactions. Note: Specific quantitative data for this compound was not found in the search results. The data presented is for analogous compounds to illustrate the typical magnitude of reactivity.

In the context of drug development, particularly for covalent inhibitors, the potency is often described by the inhibition constant (Kᵢ) for the initial non-covalent binding and the rate of inactivation (kᵢₙₐ꜀ₜ).[10][11]

| Inhibitor Type | Key Parameters | Typical Values | Relevance |

| Covalent Inhibitor | Kᵢ (Reversible Binding) | Low µM to nM | Describes the initial binding affinity before covalent bond formation.[10][11] |

| kᵢₙₐ꜀ₜ/Kᵢ (Covalent Efficiency) | 10³ - 10⁶ M⁻¹s⁻¹ | Represents the overall efficiency of covalent modification.[10] |

Table 2: Key Parameters for Characterizing Covalent Inhibitors.

Experimental Protocols

Precise and reproducible experimental methods are crucial for studying and utilizing the maleimide-thiol reaction.

Protocol 1: General Protein Labeling with this compound

This protocol describes a general method for conjugating this compound to a cysteine-containing protein.

-

Protein Preparation: Dissolve the protein at a concentration of 1-10 mg/mL (typically 50-100 µM) in a degassed reaction buffer (e.g., 10-100 mM phosphate, Tris, or HEPES at pH 7.0-7.5).[12][13] If necessary, include a chelating agent like 1-5 mM EDTA to prevent thiol oxidation.[5]

-

Reduction of Disulfides (Optional): If the target cysteine is in a disulfide bond, add a 10-100 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). Incubate for 30-60 minutes at room temperature.[5] Avoid Dithiothreitol (DTT) as its excess thiol groups must be removed before adding the maleimide.

-

Maleimide Stock Solution Preparation: Immediately before use, prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.[5][12] Maleimide solutions are not stable and should be made fresh.[2][5]

-

Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent.[2][5] Add the solution dropwise while gently stirring.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[1][5] Protect the reaction from light.

-

Quenching (Optional): To stop the reaction, add a small molecule thiol like cysteine or β-mercaptoethanol to a final concentration of 10-20 mM to consume any excess this compound. Incubate for 15-30 minutes.[1][5]

-

Purification: Remove unreacted maleimide and quenching reagent using a suitable method such as gel filtration (e.g., Sephadex column), dialysis, or HPLC.[12][13]

Protocol 2: Kinetic Analysis by LC-MS

This protocol outlines a method to determine the reaction kinetics using Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

-

Reagent Preparation: Prepare stock solutions of a model thiol (e.g., N-acetyl-L-cysteine) and this compound in the desired reaction buffer (e.g., phosphate buffer, pH 7.0).

-

Reaction Initiation: Initiate the reaction by mixing the thiol and maleimide solutions at known concentrations.

-

Time-Point Quenching: At various time points (e.g., 0, 1, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it immediately. Quenching can be achieved by acidification (e.g., adding formic acid) or by adding a large excess of a highly reactive thiol.[15]

-

LC-MS Analysis: Analyze each quenched sample by LC-MS. Use a C18 column with a suitable gradient of water/acetonitrile containing 0.1% formic acid.[16]

-

Data Acquisition: Monitor the disappearance of the reactants and the appearance of the thioether adduct product by extracting ion chromatograms corresponding to their respective mass-to-charge ratios (m/z).[17]

-

Data Analysis: Plot the concentration of the product versus time. The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the data to a single exponential equation. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant that was used in excess.[15]

Protocol 3: Adduct Confirmation by Mass Spectrometry

This protocol details how to confirm the formation of the covalent adduct using mass spectrometry.

-

Sample Preparation: Following the conjugation reaction (Protocol 1), purify the protein to remove all non-covalently bound reagents.

-

Intact Protein Analysis: Analyze the purified protein using ESI-MS. A successful conjugation will result in a mass shift corresponding to the molecular weight of the attached this compound moiety (C₁₀H₆BrNO₂ = 251.07 g/mol ).[17][18]

-

Proteolytic Digestion: For site-specific identification, denature the protein adduct, reduce any remaining disulfide bonds, alkylate free cysteines (e.g., with iodoacetamide), and then digest the protein into smaller peptides using a protease like trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture using a "bottom-up" proteomics approach.[14] The mass spectrometer will fragment the peptide ions.

-

Data Analysis: Use proteomics software to search the fragmentation (MS/MS) data against the protein sequence. The search parameters must include a variable modification on cysteine residues corresponding to the mass of the this compound adduct (+251.07 Da). The software will identify the specific cysteine-containing peptide that has been modified.[16]

Visualizations of Mechanisms and Workflows

Diagrams created using Graphviz provide clear visual representations of the chemical processes and experimental designs.

Caption: Core reaction mechanism of this compound.

Caption: Experimental workflow for protein conjugation.

Caption: Covalent inhibition of a signaling protein.

References

- 1. benchchem.com [benchchem.com]

- 2. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Dual Maleimide Tagging for Relative and Absolute Quantitation of Cysteine-Containing Peptides by MALDI-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 8. bachem.com [bachem.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biotium.com [biotium.com]

- 13. bioacts.com [bioacts.com]

- 14. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. biorxiv.org [biorxiv.org]

- 17. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound | C10H6BrNO2 | CID 123301 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Thiol-Maleimide Reaction with N-(4-Bromophenyl)maleimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiol-maleimide reaction is a cornerstone of bioconjugation, prized for its high selectivity, efficiency, and mild reaction conditions. This Michael addition reaction provides a robust method for covalently linking molecules, proving indispensable for researchers, scientists, and drug development professionals. Its primary application lies in the site-selective modification of cysteine residues in proteins and peptides, enabling the creation of sophisticated biomolecular constructs such as antibody-drug conjugates (ADCs). This in-depth guide elucidates the fundamental principles of the thiol-maleimide reaction with a specific focus on N-(4-Bromophenyl)maleimide, including its mechanism, kinetics, and critical experimental parameters, while also providing detailed protocols and addressing potential side reactions to ensure successful conjugation strategies.

Core Principles: Mechanism and Reaction Kinetics

The conjugation of a thiol (sulfhydryl group) to a maleimide proceeds via a Michael addition mechanism. In this reaction, a nucleophilic thiolate anion attacks one of the electron-deficient carbons of the maleimide's double bond. This results in the formation of a stable covalent thioether bond in the form of a thiosuccinimide product. The reaction's efficiency is driven by the ring strain and the cis-conformation of the carbonyl groups within the maleimide structure, which allows the reaction to proceed rapidly without a catalyst, particularly in polar solvents like water or DMSO.[1][2]

The reaction rate is highly dependent on the pH of the medium. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[2] Within this window, the thiol exists in equilibrium with its more nucleophilic thiolate form, which is the reactive species. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3] Below pH 6.5, the concentration of the thiolate anion is too low for an efficient reaction, while above pH 7.5, competing reactions with amines (like lysine residues in proteins) and hydrolysis of the maleimide ring become more prevalent.[3]

The nature of the substituent on the maleimide nitrogen (the "N-substituent") can significantly influence the reaction kinetics. N-aryl maleimides, such as this compound, have been shown to react approximately 2.5 times faster with thiol substrates compared to N-alkyl derivatives.[4] This is attributed to the electron-withdrawing nature of the aryl group, which increases the electrophilicity of the maleimide double bond.

Key Kinetic Parameters

While specific second-order rate constants for the reaction of this compound with various thiols are not extensively documented in publicly available literature, the general principles of thiol-maleimide kinetics apply. The reaction follows second-order kinetics, where the rate is dependent on the concentrations of both the thiol and the maleimide.

| Parameter | Optimal Range/Value | Effect on Reaction |

| pH | 6.5 - 7.5 | Below pH 6.5, the concentration of the reactive thiolate is low. Above pH 7.5, competing reactions with amines and maleimide hydrolysis increase.[3][5] |

| Temperature | 4°C to Room Temperature (20-25°C) | Reactions are typically faster at room temperature. 4°C can be used for overnight reactions to minimize side reactions. |

| Solvent | Aqueous buffers (e.g., PBS, HEPES, Tris) | Polar solvents facilitate the formation of the thiolate anion. Organic co-solvents like DMSO or DMF can be used for poorly soluble maleimides.[5] |

| Thiol pKa | Lower pKa | Thiols with lower pKa values have a higher concentration of the reactive thiolate anion at a given pH, leading to faster reaction rates.[6] |

| N-substituent | Electron-withdrawing groups (e.g., phenyl) | Increase the electrophilicity of the maleimide, leading to faster reaction rates.[4] |

Potential Side Reactions and Considerations

Several side reactions can occur during the thiol-maleimide conjugation, potentially impacting the yield and stability of the final product.

-

Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which opens the ring to form a non-reactive maleamic acid. To minimize this, maleimide solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF and added to the reaction buffer immediately before use.[3]

-

Thiol Oxidation: Free thiols can oxidize to form disulfide bonds, which are unreactive towards maleimides. This can be minimized by working with degassed buffers and, if necessary, adding a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

-

Retro-Michael Reaction: The thioether bond formed can be reversible under certain conditions, leading to the dissociation of the conjugate. This is more pronounced in the presence of other thiols. The stability of the adduct is influenced by the N-substituent on the maleimide. Electron-withdrawing substituents on N-aryl maleimides can increase the rate of hydrolysis of the thiosuccinimide ring to the more stable thio-succinamic acid, which minimizes the susceptibility to the retro-Michael reaction.[4]

-

Thiazine Rearrangement: With peptides containing an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement. This is more prevalent at basic pH.[7]

Experimental Protocols

The following are detailed methodologies for key experiments involving the thiol-maleimide reaction with this compound.

Synthesis of this compound

A general procedure for the synthesis of N-substituted maleimides involves the reaction of maleic anhydride with the corresponding amine.

Materials:

-

Maleic anhydride

-

4-Bromoaniline

-

Glacial acetic acid

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve maleic anhydride and an equimolar amount of 4-bromoaniline in glacial acetic acid.

-

Heat the reaction mixture with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.[1]

Characterization Data for this compound:

-

¹H NMR (500 MHz, CDCl₃): δ (ppm): 7.59 (d, 2H), 7.26 (d, 2H), 6.85 (s, 2H).[1]

-

¹³C NMR (125 MHz, CDCl₃): δ (ppm): 169.0, 134.3, 132.3, 130.4, 127.3, 121.6.[1]

-

Molecular Formula: C₁₀H₆BrNO₂[8]

-

Molecular Weight: 252.06 g/mol [8]

General Protocol for Thiol-Maleimide Conjugation

This protocol outlines a general procedure for labeling a thiol-containing molecule (e.g., a protein or peptide) with this compound.

Materials:

-

Thiol-containing molecule (e.g., protein, peptide)

-

This compound

-

Anhydrous DMSO or DMF

-

Degassed reaction buffer (e.g., PBS, HEPES, Tris, pH 7.0-7.5)

-

Reducing agent (optional, e.g., TCEP)

-

Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

-

Purification column (e.g., gel filtration, dialysis cassette)

Procedure:

-

Preparation of the Thiol-Containing Molecule:

-

Dissolve the thiol-containing molecule in a degassed reaction buffer to a concentration of 1-10 mg/mL.[9]

-

If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If DTT is used as the reducing agent, it must be removed prior to the addition of the maleimide.

-

-

Preparation of the Maleimide Stock Solution:

-

Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO or DMF.[9]

-

-

Conjugation Reaction:

-

Add the maleimide stock solution to the solution of the thiol-containing molecule to achieve a 10-20 fold molar excess of the maleimide.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[9]

-

-

Quenching the Reaction:

-

Add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration that is in excess of the unreacted maleimide to stop the reaction.

-

-

Purification of the Conjugate:

-

Remove the excess maleimide and quenching reagent by a suitable method such as gel filtration, dialysis, or HPLC.[9]

-

Characterization of the Thiol-Maleimide Adduct

The resulting conjugate should be characterized to confirm successful conjugation and determine the degree of labeling.

-

Mass Spectrometry (MS): To confirm the covalent addition of the maleimide to the thiol-containing molecule by observing the expected mass increase.

-

NMR Spectroscopy: For smaller molecules, ¹H NMR can be used to observe the disappearance of the maleimide protons and the appearance of new signals corresponding to the succinimide ring protons.

-

UV-Vis Spectroscopy: If the maleimide or the thiol-containing molecule has a characteristic UV-Vis absorbance, changes in the spectrum can indicate conjugation.

Mandatory Visualizations

Caption: Mechanism of the Thiol-Maleimide Michael Addition Reaction.

Caption: General Experimental Workflow for Thiol-Maleimide Conjugation.

Caption: Desired Reaction and Potential Side Reactions in Thiol-Maleimide Chemistry.

References

- 1. rsc.org [rsc.org]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 7. bachem.com [bachem.com]

- 8. This compound | C10H6BrNO2 | CID 123301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. bioacts.com [bioacts.com]

stability of N-(4-Bromophenyl)maleimide in aqueous buffers

An In-depth Technical Guide on the Stability of N-(4-Bromophenyl)maleimide in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable reagent in bioconjugation and materials science, primarily utilized for its reactivity towards thiol groups. The stability of the maleimide moiety in aqueous buffers is a critical parameter that dictates its utility in various applications, from the synthesis of antibody-drug conjugates (ADCs) to the functionalization of polymers and surfaces. This technical guide provides a comprehensive overview of the stability of this compound in aqueous environments, focusing on its degradation pathways, methods for stability assessment, and factors influencing its reactivity.

Core Concepts: Stability and Degradation Pathway

The is predominantly governed by the hydrolysis of the maleimide ring. This reaction leads to the formation of the corresponding N-(4-Bromophenyl)maleamic acid, which is unreactive towards thiols. The rate of this hydrolysis is highly dependent on the pH of the solution.

Effect of pH

-

Acidic to Neutral pH (pH < 7): At acidic to neutral pH, the maleimide group is relatively stable, with hydrolysis proceeding at a slow rate. This allows for efficient conjugation with thiols.

-

Alkaline pH (pH > 7): As the pH increases, the rate of hydrolysis significantly accelerates. This is due to the increased concentration of hydroxide ions, which act as a nucleophile, attacking the carbonyl carbons of the maleimide ring.

The general mechanism for the base-catalyzed hydrolysis of an N-aryl maleimide is depicted below.

Caption: Base-catalyzed hydrolysis of this compound.

Effect of Temperature

While specific data for this compound is limited, general chemical kinetics principles suggest that an increase in temperature will accelerate the rate of hydrolysis at any given pH.

Quantitative Data on Maleimide Stability

For illustrative purposes, the following table presents qualitative stability information and data for related compounds.

| Compound | pH | Temperature (°C) | Half-life (t½) | Notes |

| This compound | 7.4 | 25 | Data not available | Expected to be less stable than N-alkyl maleimides due to the electron-withdrawing nature of the aryl group.[2] |

| N-Phenylmaleimide | 8.0 | 37 | ~ hours | Hydrolysis is significant at physiological and slightly basic pH. |

| N-Ethylmaleimide | 7.0 | 25 | > 24 hours | Generally more stable than N-aryl maleimides at neutral pH. |

Disclaimer: The quantitative data in this table is for illustrative purposes and based on general trends for N-substituted maleimides. Researchers should determine the specific stability parameters for this compound under their experimental conditions.

Experimental Protocols for Stability Assessment

The stability of this compound in a given aqueous buffer can be determined by monitoring its concentration over time. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable methods for this analysis.

Protocol 1: HPLC-Based Stability Assay

This protocol describes a general method for determining the rate of hydrolysis of this compound using reverse-phase HPLC.

1. Materials and Reagents:

-

This compound

-

Aqueous buffers of desired pH (e.g., phosphate, borate, acetate)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid or Trifluoroacetic acid (TFA), HPLC grade

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a water-miscible organic solvent such as acetonitrile or DMSO.

-

Incubation:

-

Equilibrate the desired aqueous buffer to the target temperature (e.g., 25°C, 37°C).

-

Initiate the stability study by diluting the stock solution of this compound into the pre-warmed buffer to a final concentration of approximately 0.1-1 mM.

-

-

Time-Course Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching (Optional): If necessary, the reaction can be quenched by adding an equal volume of a solution that stops the hydrolysis, such as a low pH buffer or an organic solvent.

-

HPLC Analysis:

-

Inject the samples onto the C18 column.

-

Elute the compounds using a gradient of water and acetonitrile, both containing 0.1% formic acid or TFA. A typical gradient could be 10-90% acetonitrile over 15-20 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm or the λmax of this compound).

-

-

Data Analysis:

-

Identify the peaks corresponding to this compound and its hydrolysis product, N-(4-Bromophenyl)maleamic acid.

-

Integrate the peak areas at each time point.

-

Calculate the percentage of remaining this compound over time.

-

The hydrolysis rate constant (k) can be determined by plotting the natural logarithm of the concentration of this compound versus time, which should yield a straight line with a slope of -k for a first-order reaction. The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

-

Caption: Workflow for HPLC-based stability assessment.

Protocol 2: LC-MS Based Stability Assay

This protocol utilizes LC-MS to provide more definitive identification of the degradation products.

1. Materials and Reagents:

-

Same as Protocol 1, with the addition of a mass spectrometer coupled to the HPLC system.

2. Procedure:

-

Follow steps 1-4 from Protocol 1.

-

LC-MS Analysis:

-

Inject the samples into the LC-MS system.

-

Use a similar chromatographic method as in Protocol 1.

-

The mass spectrometer should be operated in a mode that allows for the detection of the molecular ions of this compound (C10H6BrNO2, MW: 252.06 g/mol ) and its hydrolysis product, N-(4-Bromophenyl)maleamic acid (C10H8BrNO3, MW: 270.08 g/mol ).[3]

-

-

Data Analysis:

-

Extract the ion chromatograms for the m/z values corresponding to the parent compound and the hydrolysis product.

-

Quantify the respective peak areas to determine the extent of hydrolysis over time.

-

Calculate the rate constant and half-life as described in Protocol 1.

-

Conclusion

The is a critical consideration for its successful application in bioconjugation and materials science. Its susceptibility to hydrolysis, particularly at alkaline pH, necessitates careful control of reaction and storage conditions. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess the stability of this compound in their specific buffer systems. While quantitative data for this specific compound is sparse in the literature, the general principles of N-aryl maleimide stability provide a strong basis for predicting its behavior and designing appropriate experimental conditions.

References

spectroscopic data for N-(4-Bromophenyl)maleimide (NMR, IR, Mass Spec)

This guide provides a comprehensive overview of the spectroscopic data for N-(4-Bromophenyl)maleimide, a crucial reagent in bioconjugation and polymer chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.59 | Doublet (d) | 7.6 | 2H | Ar-H |

| 7.26 | Doublet (d) | 6.3 | 2H | Ar-H |

| 6.85 | Singlet (s) | - | 2H | HC=CH |

Solvent: CDCl₃, Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 169.0 | C=O |

| 134.3 | C=C |

| 132.3 | Ar-C |

| 130.4 | Ar-C |

| 127.3 | Ar-C |

| 121.6 | Ar-C |

Solvent: CDCl₃, Frequency: 125 MHz[1]

Table 3: Mass Spectrometry Data

| Technique | m/z (Relative Intensity) |

| GC-MSD | 251/253 (M+), corresponding to Br isotopes |

Molecular Formula: C₁₀H₆BrNO₂[2][3] Molecular Weight: 252.06 g/mol [2][3]

Table 4: Infrared (IR) Spectroscopy Data

| Technique | Key Absorptions (cm⁻¹) | Assignment |

| FTIR (KBr Wafer) | ~1710 | C=O stretch (imide) |

| ~1600, ~1490 | C=C stretch (aromatic) | |

| ~825 | p-substituted benzene |

Note: Specific peak values can vary slightly based on the experimental setup.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

2.1. Synthesis of this compound

This compound can be synthesized by the reaction of maleic anhydride with 4-bromoaniline. A general procedure involves dissolving equimolar amounts of the reactants in a suitable solvent, such as glacial acetic acid or a mixture of DMF and sulfuric acid with a dehydrating agent like diphosphorus pentoxide.[4] The reaction mixture is heated to facilitate the cyclization and formation of the imide ring. The crude product is then purified, typically by recrystallization or flash chromatography. For instance, purification has been reported using flash chromatography with a hexane/EtOAc (6/1) eluent system, yielding yellow crystals.[1]

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.[1] The sample of this compound was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2.3. Mass Spectrometry (MS)

Mass spectral data were obtained using a Gas Chromatography-Mass Spectrometry Detector (GC-MSD).[1] The analysis provides the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, confirming the molecular weight of the compound.

2.4. Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectra were obtained using a KBr wafer technique.[2] A small amount of the solid sample was ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum was recorded to identify the characteristic functional groups present in the molecule. Alternatively, Attenuated Total Reflectance (ATR)-IR spectroscopy can be performed on a neat sample.[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from synthesis to spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

Technical Guide: N-(4-Bromophenyl)maleimide - Properties and Applications in Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides core information on N-(4-Bromophenyl)maleimide, a key reagent in bioconjugation and chemical synthesis. We detail its fundamental physicochemical properties, including molecular weight and formula. Furthermore, this document outlines a comprehensive experimental protocol for its application in the selective labeling of proteins via thiol-maleimide chemistry, a cornerstone technique in drug development and proteomics research. A generalized workflow is also presented visually to facilitate experimental design and execution.

Core Physicochemical Properties

This compound is a chemical compound widely utilized as a crosslinking agent and a building block in organic synthesis. Its maleimide group exhibits high reactivity and selectivity towards thiol groups, such as those found in cysteine residues of proteins. This specificity makes it an invaluable tool for creating stable covalent linkages in bioconjugation applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling of proteins, and immobilization of biomolecules onto surfaces.

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below. This data is essential for accurate reagent preparation, reaction stoichiometry calculations, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆BrNO₂ | [1][2][3] |

| Molecular Weight | 252.06 g/mol | [1][2] |

| IUPAC Name | 1-(4-bromophenyl)pyrrole-2,5-dione | [1] |

| CAS Number | 13380-67-1 | [2][3] |

| Appearance | Pale yellow crystals or powder | [3] |

| Melting Point | 125-130 °C | [2] |

Experimental Protocol: Protein Thiol Labeling

The following protocol provides a detailed methodology for the covalent labeling of a protein containing accessible cysteine residues with this compound.

Objective: To covalently conjugate this compound to a thiol-containing protein.

Materials:

-

Protein of interest (with at least one free cysteine) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: Phosphate buffer (50 mM), EDTA (1 mM), pH 7.0

-

Quenching Reagent: L-cysteine or β-mercaptoethanol (1 M stock)

-

Desalting column (e.g., PD-10) for purification

Methodology:

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like Dithiothreitol (DTT) and subsequently remove the DTT using a desalting column.

-

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. This solution should be prepared fresh immediately before use, as the maleimide group can hydrolyze in the presence of water.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring. The reaction should be protected from light.

-

-

Reaction Quenching:

-

To stop the labeling reaction, add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-20 mM.

-

Incubate for 15 minutes at room temperature. This will react with any excess this compound.

-

-

Purification:

-

Remove the unreacted this compound and the quenching reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

Collect the protein-containing fractions.

-

-

Characterization:

-

Confirm the successful conjugation and determine the labeling efficiency using techniques such as UV-Vis spectroscopy, mass spectrometry (MALDI-TOF or ESI-MS), or SDS-PAGE analysis.

-

Visualization of Experimental Workflow

The logical flow of the protein labeling protocol can be visualized to provide a clear, high-level overview of the key stages. The following diagram illustrates the workflow from preparation to final characterization.

Caption: Workflow for Protein Labeling via Thiol-Maleimide Chemistry.

References

Commercial Suppliers and Technical Guide for N-(4-Bromophenyl)maleimide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and applications of N-(4-Bromophenyl)maleimide. This compound is a valuable reagent in bioconjugation and a key building block in the synthesis of targeted therapeutics, particularly in the development of antibody-drug conjugates (ADCs).

Commercial Availability

This compound is readily available from several commercial chemical suppliers. Researchers can procure this reagent from the following vendors, among others:

-

Thermo Fisher Scientific (including Alfa Aesar): Offers this compound with a purity of 98% or greater.[1][2]

-

Sigma-Aldrich (Merck): Provides the compound under its AldrichCPR product line, with a typical purity of 97%.[3][4][5] It is important to note that for some of their listings, Sigma-Aldrich indicates that they do not perform analytical data collection and the buyer assumes responsibility for confirming purity.[3][5]

-

ChemicalBook: This platform lists various suppliers, including Creasyn Finechem(Tianjin) Co., Ltd., Shanghai Sinch Parmaceuticals Tech. Co. Ltd., and Sinopharm Chemical Reagent Co,Ltd., offering the compound with purities around 97.6%.[6]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy comparison.

| Property | Value | Source |

| CAS Number | 13380-67-1 | [1][7] |

| Molecular Formula | C₁₀H₆BrNO₂ | [1][7] |

| Molecular Weight | 252.06 g/mol | [7][8] |

| Purity | ≥97% - 98% | [1][4] |

| Melting Point | 125-132 °C | [1][4] |

| Appearance | Pale yellow crystals or powder | [1][4] |

| InChI Key | FECSFBYOMHWJQG-UHFFFAOYSA-N | [1][4] |

Experimental Protocols

Synthesis of this compound

A general and straightforward method for the synthesis of this compound involves a two-step, one-pot reaction starting from maleic anhydride and 4-bromoaniline. The following protocol is adapted from published literature.[9]

Materials:

-

Maleic anhydride

-

4-bromoaniline

-

Glacial acetic acid

-

Ethyl acetate

-

Rotary evaporator

-

Standard glassware for reflux and extraction

Procedure:

-

Dissolve equimolar amounts of maleic anhydride and 4-bromoaniline in glacial acetic acid at room temperature.

-

Heat the mixture to 130 °C and stir for approximately 5.5 hours. This step facilitates the formation of the maleamic acid intermediate and its subsequent cyclodehydration to the maleimide.

-

Cool the reaction mixture to room temperature.

-

Perform a liquid-liquid extraction of the product using ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization to yield this compound as a crystalline solid.

dot

Caption: Synthetic workflow for this compound.

Bioconjugation to Thiol-Containing Biomolecules

N-aryl maleimides, including this compound, are highly effective reagents for the selective modification of cysteine residues in proteins and peptides.[3][9] This reactivity is leveraged in the construction of antibody-drug conjugates (ADCs).[2][10] The following is a general protocol for the conjugation of a maleimide to a thiol-containing biomolecule.[1][4]

Materials:

-

Thiol-containing protein (e.g., an antibody with reduced interchain disulfides)

-

This compound

-

Degassed conjugation buffer (e.g., PBS, pH 7.0-7.5)

-

Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction (if necessary)

-

Organic co-solvent (e.g., DMSO or DMF)

-

Purification system (e.g., gel filtration, HPLC, or FPLC)

Procedure:

-